4-[(E)-2-(2-nitrophenyl)vinyl]pyridine
Description
4-[(E)-2-(2-nitrophenyl)vinyl]pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a vinyl group bearing a nitrophenyl moiety
Properties
IUPAC Name |
4-[(E)-2-(2-nitrophenyl)ethenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-4-2-1-3-12(13)6-5-11-7-9-14-10-8-11/h1-10H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRUWBQSYQWBAF-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2-nitrophenyl)vinyl]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the Suzuki–Miyaura coupling reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(2-nitrophenyl)vinyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The vinyl group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be employed.
Major Products Formed
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The major product is 4-[(E)-2-(2-aminophenyl)vinyl]pyridine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(E)-2-(2-nitrophenyl)vinyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2-nitrophenyl)vinyl]pyridine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can coordinate with metal ions, influencing various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(4-Nitrophenyl)vinyl]pyridine: Similar structure but with the nitrophenyl group in a different position.
4-[(E)-2-(4-Nitrophenyl)vinyl]pyridine: Similar structure with the nitrophenyl group in the para position.
Uniqueness
4-[(E)-2-(2-nitrophenyl)vinyl]pyridine is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .
Biological Activity
4-[(E)-2-(2-nitrophenyl)vinyl]pyridine is an organic compound featuring a pyridine ring with a vinyl group and a nitrophenyl moiety. Its molecular formula is C13H10N2O2, and it has a molecular weight of approximately 230.23 g/mol. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications.
Synthesis and Structural Characteristics
The synthesis of this compound can be achieved through various methods, including electrophilic addition reactions facilitated by its vinyl and nitro groups. The presence of these functional groups enhances its reactivity and potential interactions with biological targets .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyridine derivatives, which may extend to compounds like this compound. For instance, similar compounds have been shown to inhibit COX-2 activity effectively. In vitro assays indicated significant suppression of COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 1: Comparison of COX-2 Inhibition Potency
| Compound | IC50 (μmol) |
|---|---|
| This compound | TBD |
| Celecoxib | 0.04 ± 0.01 |
| Compound A | 0.04 ± 0.09 |
Antimicrobial Activity
The antimicrobial potential of related compounds suggests that this compound may exhibit similar properties. Studies on thiazole-bearing molecules have demonstrated significant antibacterial activity against various strains, attributed to the electron-withdrawing effects of nitro groups .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Activity Against | MIC (μg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Thiazole Derivative A | Staphylococcus aureus | <10 |
| Thiazole Derivative B | Escherichia coli | <20 |
Anticancer Activity
Research into the anticancer properties of pyridine derivatives has shown promising results. For example, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective growth inhibition . The structural features, such as the presence of nitro groups, are believed to enhance their interaction with cellular targets.
Table 3: Cytotoxicity Data for Pyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A-431 | TBD |
| Compound C | Jurkat | <30 |
| Compound D | HT29 | <25 |
While specific mechanisms for this compound remain largely unexplored, insights from related compounds suggest possible pathways involving the modulation of inflammatory mediators and direct interactions with cellular proteins or enzymes . The nitro group may facilitate enhanced binding affinities with biological targets.
Case Studies
- Case Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of pyridine derivatives in carrageenan-induced paw edema models in rats, showing that compounds with similar structures exhibited significant reductions in inflammation markers .
- Case Study on Anticancer Properties : In vitro studies on pyridine derivatives revealed their ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
